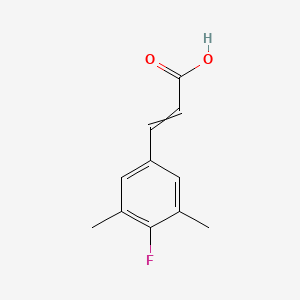

![molecular formula C26H25F3N6O5 B14848976 7-[(1S,5R)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B14848976.png)

7-[(1S,5R)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

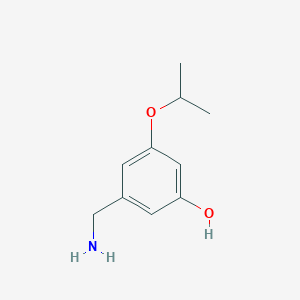

Alatrofloxacin is a fluoroquinolone antibiotic developed by Pfizer. It is delivered as a mesylate salt and is a prodrug of trovafloxacin . Alatrofloxacin was used to treat a variety of bacterial infections but was withdrawn from the U.S. market in 2001 due to concerns about hepatotoxicity .

准备方法

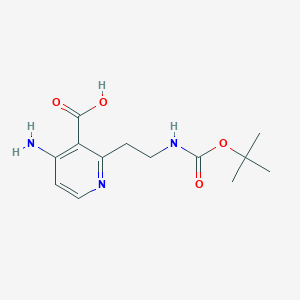

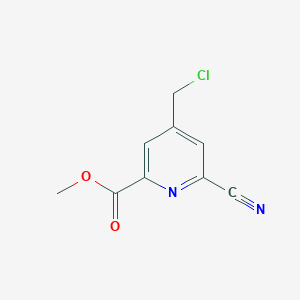

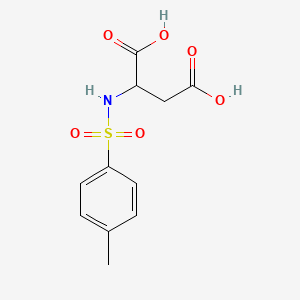

Alatrofloxacin is synthesized through a series of chemical reactions involving the incorporation of fluorine atoms into a quinolone structure. The preparation involves the use of trovafloxacin as a precursor, which is then converted into alatrofloxacin through the addition of alanine substituents . Industrial production methods involve the preparation of sterile, premixed pharmaceutical compositions for intravenous administration .

化学反应分析

Alatrofloxacin undergoes several types of chemical reactions, including hydrolysis and substitution reactions. Upon intravenous administration, alatrofloxacin is rapidly hydrolyzed to its active form, trovafloxacin . Common reagents used in these reactions include various solvents and catalysts that facilitate the hydrolysis process. The major product formed from these reactions is trovafloxacin, which is the active antibacterial agent .

科学研究应用

Alatrofloxacin has been studied for its pharmacokinetics and tissue penetration in various populations, including morbidly obese individuals . It has shown advantages over older fluoroquinolone agents due to its enhanced Gram-negative and atypical pathogen coverage, as well as a long half-life that allows for less frequent drug administration . Alatrofloxacin has been used in clinical research to understand its efficacy in treating bacterial infections and its potential for better antimicrobial coverage in patients with extensive adipose layers .

作用机制

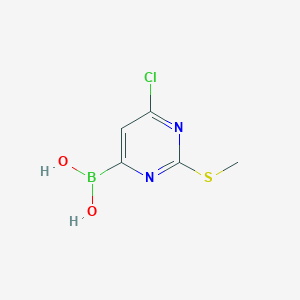

Alatrofloxacin exerts its effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, alatrofloxacin prevents the bacteria from proliferating, leading to their eventual death . The molecular targets involved in this mechanism are the bacterial DNA gyrase and topoisomerase IV enzymes .

相似化合物的比较

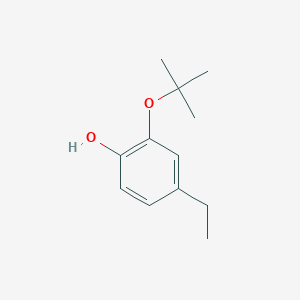

Alatrofloxacin is part of the fluoroquinolone class of antibiotics, which includes other compounds such as ciprofloxacin, levofloxacin, and sparfloxacin . Compared to these similar compounds, alatrofloxacin has a unique structure that includes alanine substituents, which are rapidly hydrolyzed to release the active form, trovafloxacin . This unique feature allows for its use as a prodrug, providing advantages in terms of pharmacokinetics and tissue penetration . its hepatotoxicity led to its withdrawal from the market, which is a significant drawback compared to other fluoroquinolones .

属性

IUPAC Name |

7-[6-[2-(2-aminopropanoylamino)propanoylamino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25F3N6O5/c1-10(30)24(37)31-11(2)25(38)32-20-14-7-34(8-15(14)20)23-18(29)6-13-21(36)16(26(39)40)9-35(22(13)33-23)19-4-3-12(27)5-17(19)28/h3-6,9-11,14-15,20H,7-8,30H2,1-2H3,(H,31,37)(H,32,38)(H,39,40) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZPPAMZDFLUHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25F3N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870046 |

Source

|

| Record name | Alanyl-N-{3-[6-carboxy-8-(2,4-difluorophenyl)-3-fluoro-5-oxo-5,8-dihydro-1,8-naphthyridin-2-yl]-3-azabicyclo[3.1.0]hexan-6-yl}alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。